molecular formula C21H22N2O2 B2501979 Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207048-11-0

Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2501979
CAS No.: 1207048-11-0
M. Wt: 334.419
InChI Key: USVIELULKHGWLZ-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative featuring a methyl ester at position 2, a methyl group at position 8, and a 4-(propan-2-yl)phenylamino substituent at position 3. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in drug design, particularly in anticancer and antimicrobial applications.

Synthetic routes for analogous quinoline esters often involve Pd-catalyzed cross-coupling (as in ) or esterification of carboxylic acid precursors ().

Properties

IUPAC Name

methyl 8-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13(2)15-8-10-16(11-9-15)22-18-12-19(21(24)25-4)23-20-14(3)6-5-7-17(18)20/h5-13H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVIELULKHGWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 8-methylquinoline-2-carboxylic acid with 4-(propan-2-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by modulating signaling pathways such as PI3K/AKT/mTOR.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and properties of analogous quinoline compounds:

Compound Name R2 R4 Substituent R8 Functional Groups Melting Point (°C) Solubility Reference
Target Compound COOCH₃ NH(4-isopropylphenyl) CH₃ Methyl ester, amino Not reported Likely in DMSO -
4k (4-Amino-2-(4-Cl-phenyl)-3-(4-MeO-phenyl)quinoline) Cl NH₂ - Amino, chloro, methoxy 223–225 Ethanol
YS-1 (Methyl 2-(4-R-phenyl)quinoline-4-carboxylate) Ph COOCH₃ - Methyl ester Not reported Not specified
5a (Methyl 8-benzoyl-2-phenylquinoline-4-carboxylate) Ph COOCH₃ - Methyl ester, benzoyl 248–250 Not specified
m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate Ph COO(m-tolyl) CH₃ m-Tolyl ester Not reported Not specified
8-Chloro-2-(4-MePh)quinoline-4-carboxylic acid 4-MePh COOH Cl Carboxylic acid, chloro Not reported Chloroform, DMSO

Key Observations

Substituent Effects on Solubility: The target compound’s isopropylphenylamino group may enhance lipophilicity compared to polar groups like methoxy (4k) or carboxylic acid (8-Chloro derivative in ). This could reduce aqueous solubility but improve membrane permeability . The methyl ester at position 2 (target compound) likely offers better solubility in organic solvents (e.g., DMSO) compared to carboxylic acid derivatives .

Synthetic Methodologies: Pd-catalyzed cross-coupling () is effective for introducing aryl/heteroaryl groups, while esterification () is standard for carboxylate derivatives. The target compound may require a combination of these methods .

Hydrogen Bonding and Crystallography: The amino group at position 4 in the target compound may participate in hydrogen bonding, influencing crystal packing or biological interactions. Etter’s graph-set analysis () could predict such patterns .

Biological Activity

Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate, also referred to by its CAS number 1207048-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 334.4 g/mol
  • Structure : The compound features a quinoline core substituted with a methyl group and an isopropylphenyl amino moiety, contributing to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity :
    • Several studies have indicated that quinoline derivatives exhibit notable antibacterial properties. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antibacterial efficacy against various strains of bacteria, including resistant strains .
  • Antioxidant Properties :
    • Research has shown that quinoline derivatives can act as effective antioxidants. The presence of the quinoline ring allows for the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Metal Chelation :
    • Quinoline compounds are known for their metal-chelating abilities, which can be beneficial in neurodegenerative diseases like Alzheimer's. This property allows them to bind transition metals, potentially reducing toxic accumulation in the brain .

Antibacterial Activity

A study assessing the antibacterial effects of various quinoline derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Antioxidant Activity

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound has a strong capacity to reduce oxidative stress, with IC50 values indicating effective scavenging activity . Such properties suggest its utility in formulations aimed at combating oxidative damage in cells.

Neuroprotective Effects

A recent study explored the neuroprotective effects of similar quinoline compounds against glutamate-induced cytotoxicity in neuronal cell lines. The results indicated that these compounds could significantly protect neurons from oxidative damage, highlighting their potential in treating neurodegenerative diseases .

Summary of Biological Activities

Activity Type Effectiveness Notes
AntibacterialSignificant against Gram-positive bacteriaComparable MIC values to standard antibiotics
AntioxidantStrong free radical scavengingIC50 values indicate effective activity
NeuroprotectiveProtects against glutamate-induced cytotoxicityPotential applications in neurodegenerative diseases

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